Amcenestrant - 2114339-57-8

Amcenestrant

Catalog Number: EVT-281825
CAS Number: 2114339-57-8
Molecular Formula: C31H30Cl2FNO3
Molecular Weight: 554.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amcenestrant is an orally available, nonsteroidal selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, amcenestrant specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
Overview

Amcenestrant, also known as SAR439859, is a selective estrogen receptor degrader (SERD) that has been developed for the treatment of hormone receptor-positive breast cancer, particularly in patients with estrogen receptor-positive and human epidermal growth factor receptor 2-negative breast cancer. This compound represents a novel approach in endocrine therapy, aiming to improve upon traditional treatments by effectively degrading the estrogen receptor, thereby inhibiting its activity and leading to reduced tumor growth.

Source and Classification

Amcenestrant is classified as a nonsteroidal oral SERD. It is currently undergoing clinical trials to evaluate its efficacy and safety in various settings of breast cancer treatment. The compound has been the subject of extensive research, with several studies focusing on its pharmacokinetics, bioavailability, and therapeutic potential in combination with other anti-cancer agents such as CDK4/6 inhibitors .

Synthesis Analysis

The synthesis of Amcenestrant involves complex organic chemistry techniques that aim to produce a compound with high selectivity and potency against the estrogen receptor. While specific synthetic methods are proprietary and not fully disclosed in public literature, the general approach includes:

  • Chemical Reactions: Utilizing reactions such as nucleophilic substitutions and cyclizations to form the core structure of the molecule.
  • Purification Techniques: Employing chromatographic methods to isolate and purify the final product, ensuring high purity suitable for clinical use.
Molecular Structure Analysis

Amcenestrant's molecular structure is characterized by its ability to bind selectively to the estrogen receptor. The compound's structure includes:

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: Approximately 318.39 g/mol
  • Structural Features: The structure features a central aromatic ring system that facilitates binding to the estrogen receptor, along with functional groups that enhance its solubility and bioavailability.

The three-dimensional conformation of Amcenestrant allows it to effectively interact with the estrogen receptor's ligand-binding domain, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Amcenestrant undergoes specific chemical interactions within biological systems:

  • Binding Affinity: The compound binds to the estrogen receptor, leading to its degradation through ubiquitination pathways.
  • Metabolic Pathways: Once administered, Amcenestrant is metabolized primarily in the liver, where it may undergo phase I and phase II metabolic reactions, influencing its pharmacokinetic profile.

Research indicates that Amcenestrant has demonstrated significant antitumor activity in preclinical models by effectively reducing estrogen-dependent tumor growth .

Mechanism of Action

The mechanism of action of Amcenestrant involves:

  1. Estrogen Receptor Binding: Upon administration, Amcenestrant binds to the estrogen receptor with high affinity.
  2. Receptor Degradation: This binding triggers a conformational change leading to the recruitment of ubiquitin ligases that mark the receptor for degradation.
  3. Inhibition of Tumor Growth: By degrading the estrogen receptor, Amcenestrant reduces estrogen-mediated signaling pathways that promote tumor cell proliferation.

This mechanism positions Amcenestrant as a promising alternative or adjunct therapy for patients who have developed resistance to traditional anti-estrogens like tamoxifen or aromatase inhibitors .

Physical and Chemical Properties Analysis

Amcenestrant exhibits several important physical and chemical properties:

  • Solubility: It is designed to be orally bioavailable, which enhances patient compliance compared to injectable therapies.
  • Stability: The compound displays stability under physiological conditions, which is critical for maintaining therapeutic levels in circulation.
  • Pharmacokinetics: Studies have shown that Amcenestrant has favorable pharmacokinetic properties, including a manageable half-life that supports once-daily dosing regimens .
Applications

Amcenestrant is primarily being investigated for:

Properties

CAS Number

2114339-57-8

Product Name

Amcenestrant

IUPAC Name

6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid

Molecular Formula

C31H30Cl2FNO3

Molecular Weight

554.5 g/mol

InChI

InChI=1S/C31H30Cl2FNO3/c32-23-8-12-27(29(33)18-23)28-4-1-3-21-17-22(31(36)37)7-11-26(21)30(28)20-5-9-24(10-6-20)38-25-13-16-35(19-25)15-2-14-34/h5-12,17-18,25H,1-4,13-16,19H2,(H,36,37)/t25-/m0/s1

InChI Key

KISZAGQTIXIVAR-VWLOTQADSA-N

SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF

Solubility

Soluble in DMSO

Synonyms

Amcenestrant, SAR439859; SAR-439859; SAR 439859;

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC5CCN(C5)CCCF

Isomeric SMILES

C1CC2=C(C=CC(=C2)C(=O)O)C(=C(C1)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)O[C@H]5CCN(C5)CCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.